3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane
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Overview
Description
(1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its incorporation of fluorine atoms, which often impart significant chemical stability and biological activity. The presence of an azatricyclic framework makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . This method allows for the construction of the tricyclic core with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or alkanes.
Scientific Research Applications
(1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to more effective inhibition or modulation of the target. The tricyclic structure provides a rigid framework that can fit into specific binding sites, further enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0(2,4)]octane-6-carboxylic acid
- 3,6-dioxabicyclo[3.2.1]octane-2,7-dione
Uniqueness
(1S,2S,4R,5R)-3,3-difluoro-6-azatricyclo[3.2.1.0(2,4)]octane is unique due to the presence of fluorine atoms and the azatricyclic framework. These features impart distinct chemical and biological properties, such as increased stability and enhanced biological activity, which are not commonly found in similar compounds.
Properties
Molecular Formula |
C7H9F2N |
---|---|
Molecular Weight |
145.15 g/mol |
IUPAC Name |
3,3-difluoro-6-azatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C7H9F2N/c8-7(9)5-3-1-4(6(5)7)10-2-3/h3-6,10H,1-2H2 |
InChI Key |
NVHNTPWFMWFNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1C3C2C3(F)F |
Origin of Product |
United States |
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